REACTION_CXSMILES
|
Br[CH:2]1[CH2:8][CH2:7][O:6][C:5]2[CH:9]=[CH:10][C:11]([Br:13])=[CH:12][C:4]=2[C:3]1=O.[C:15]([NH2:22])(=[S:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(O)C>[CH2:19]([O:18][C:16]([C:15]1[S:21][C:2]2[CH2:8][CH2:7][O:6][C:5]3[CH:9]=[CH:10][C:11]([Br:13])=[CH:12][C:4]=3[C:3]=2[N:22]=1)=[O:17])[CH3:20]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=C(OCC1)C=CC(=C2)Br)=O
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=S)N
|
Name
|
|
Quantity
|
81 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
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Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=2CCOC3=C(C2N1)C=C(C=C3)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.59 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |